molecular formula C8H7ClO2 B016315 1-(3-Chloro-2-hydroxyphenyl)ethanone CAS No. 3226-34-4

1-(3-Chloro-2-hydroxyphenyl)ethanone

Cat. No. B016315
CAS RN: 3226-34-4
M. Wt: 170.59 g/mol
InChI Key: GBWVDQBTXFIIJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including Ullman's reaction for biphenyl derivatives and the use of glacial acetic acid in the presence of fused ZnCl2 for chloro-naphthalen derivatives. For instance, 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, a compound with similar structural features, is synthesized by refluxing 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, which showcases the versatility in synthetic methods for chloro-hydroxyphenyl ethanones (V. -, N. -, K. -, 2022).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated through X-ray crystallography and supported by computational methods like DFT. For instance, an unprecedented hydrogen-bonded crystal structure of a similar compound, 1-(5-chloro-2-hydroxyphenyl)ethanone, was confirmed by single-crystal XRD, showcasing a unique crystal structure stabilized by intramolecular hydrogen bonding and π-π stacking interactions. DFT computations provided insights into the geometry and electronic transitions of the compound, highlighting the sp2 hybridization of carbon and oxygen (D. Majumdar, 2016).

Chemical Reactions and Properties

The chemical reactivity of 1-(3-Chloro-2-hydroxyphenyl)ethanone involves its participation in various reactions, including condensation reactions leading to the formation of heterocycles and derivatives with antimicrobial activities. For example, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal demonstrates its versatility in synthesizing isoflavones and other heterocycles (V. Moskvina, S. Shilin, V. Khilya, 2015).

Physical Properties Analysis

The physical properties, including melting points, elemental analyses, and spectroscopic characteristics (IR, UV-Vis, mass spectroscopy), are crucial for characterizing such compounds. The detailed physicochemical techniques provide a comprehensive understanding of their stability and structure (D. Majumdar, 2016).

Scientific Research Applications

  • Wanjari (2020) reported that a derivative of 1-(3-Chloro-2-hydroxyphenyl)ethanone exhibits promising antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in the pharmaceutical industry (Wanjari, 2020).
  • Čižmáriková et al. (2002) studied the conformation of similar compounds, noting that the most stable conformation involves hydrogen bond formation between the phenolic group and the oxygen of the alkoxyl group (Čižmáriková, Polakovičová, & Mišíková, 2002).
  • Majumdar (2016) presented a unique crystal structure of a related ortho-hydroxy aromatic ketone, stabilized by intramolecular hydrogen bonding and π-stacking interaction (Majumdar, 2016).
  • Tokoshima et al. (2013) demonstrated the efficient synthesis of a related compound, which is a key precursor for (R)-phenylephrine, a selective 1-adrenergic receptor agonist (Tokoshima, Hanaya, Shoji, & Sugai, 2013).
  • Li, Liu, and Jian (2009) discovered a new compound with a unique crystal structure linking molecules through intermolecular hydrogen bonds and intramolecular interactions (Li, Liu, & Jian, 2009).
  • Manzano, Baggio, and Cukiernik (2015) identified an unexpected nonbiphenyl by-product in an Ullman's reaction involving 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, which showed unique supramolecular architecture (Manzano, Baggio, & Cukiernik, 2015).

Safety And Hazards

The compound is associated with certain hazards. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

1-(3-chloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWVDQBTXFIIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343948
Record name 1-(3-Chloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-hydroxyphenyl)ethanone

CAS RN

3226-34-4
Record name 1-(3-Chloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com
GB Gundlewad, BR Patil - universalprint.org
The Fries rearrangement of aromatic esters is usually performed in Lewis acid (AlCl3), In the present study the fries rearrangement is extended to phenylchloroacetate to obtain 2-chloro-…
Number of citations: 0 www.universalprint.org
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
Obtained by hydrolytic cleavage of 2-amino-3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoyl) acrylic acid (I) or of 3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoylmethylene)-piperazin-2-one (II) in …
Number of citations: 2 link.springer.com
B COCH - Springer
Number of citations: 0

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